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molecular formula C12H12NO2P B1313624 O-(Diphenylphosphinyl)hydroxylamine CAS No. 72804-96-7

O-(Diphenylphosphinyl)hydroxylamine

Cat. No. B1313624
M. Wt: 233.2 g/mol
InChI Key: SJECIYLGISUNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133995B2

Procedure details

A 5 L 4-neck round bottom flask (rbf) fitted with an overhead stirrer & a thermocouple was charged with; (1) a solution of NaOH (60.85 g, 1.52 mol, 2.4 eq) in 180 mL water, (2) a solution of hydroxylamine-HCl (110.12 g, 1.58 mol, 2.5 eq) in 180 mL water and (3) 180 mL dioxane. The mixture was cooled in an ice/acetone bath to 0° C. 150 g of ice was added, followed by a precooled (to about 10° C.) solution of diphenylphosphinic chloride (150.0 g, 0.634 mol, 1 eq) in 180 mL dioxane (added all at once). The reaction became very thick with a white precipitate, requiring vigorous stirring. The internal temperature rose to 22° C. After 5 additional minutes stirring (10 minutes maximum), the reaction mixture was diluted with 2.5 L of ice cold water and filtered thru a large fritted funnel (15 cm diameter). The crude material was left on the frit to drain for one hour, then transferred back into the 5 L rbf. The solid was suspended in 500 mL ice cold 0.25N NaOH solution and vigorously stirred for five minutes (no more than 10 min), then filtered again, washing 2× with ice cold water and left to dry overnight on the fritted filter. The partially dried material was dried for 12 h in a vacuum oven (50° C., 0.1 torr) and then well crushed with a mortar & pestle. An additional 16 h of drying in the vacuum oven afforded 122 g (82%) the above compound as a white powder.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 L
Type
solvent
Reaction Step Two
Name
Quantity
60.85 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
110.12 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Six
Quantity
150 g
Type
reactant
Reaction Step Seven
Quantity
180 mL
Type
solvent
Reaction Step Seven
Name
Quantity
180 mL
Type
solvent
Reaction Step Eight
Name
Quantity
180 mL
Type
solvent
Reaction Step Nine
Quantity
180 mL
Type
solvent
Reaction Step Ten
Yield
82%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].CN(C(N=NC(N(C)C)=O)=O)C.Cl.[NH2:16]O.[C:18]1([P:24](Cl)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.O1CCOCC1>[NH2:16][O:25][P:24](=[O:1])([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1,3.4|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ice
Quantity
2.5 L
Type
solvent
Smiles
Step Three
Name
Quantity
60.85 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=O)N=NC(=O)N(C)C
Step Five
Name
Quantity
110.12 g
Type
reactant
Smiles
Cl.NO
Step Six
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Seven
Name
Quantity
150 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Eight
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 5 additional minutes stirring (10 minutes maximum)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 4-neck round bottom flask (rbf) fitted with an overhead stirrer
ADDITION
Type
ADDITION
Details
a thermocouple was charged with
ADDITION
Type
ADDITION
Details
added all at once)
CUSTOM
Type
CUSTOM
Details
rose to 22° C
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
The crude material was left on the frit
WAIT
Type
WAIT
Details
to drain for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
vigorously stirred for five minutes (no more than 10 min)
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washing 2× with ice cold water
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to dry overnight on the fritted filter
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The partially dried material was dried for 12 h in a vacuum oven (50° C., 0.1 torr)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
well crushed with a mortar & pestle
CUSTOM
Type
CUSTOM
Details
An additional 16 h of drying in the vacuum oven
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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